5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) |
InChI Key |
HOBNKHXWOODBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NN=C2N=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine and Its Derivatives
Classical and Conventional Synthetic Routes to the Pyrazolo[3,4-b]pyridine Core
Conventional methods for assembling the pyrazolo[3,4-b]pyridine system have been well-established for decades and remain valuable for their reliability and access to specific substitution patterns.
The condensation of 5-aminopyrazoles with various biselectrophilic partners is a cornerstone for the synthesis of the pyrazolo[3,4-b]pyridine core. mdpi.com This approach typically involves the reaction of a 3-amino-5-methylpyrazole (B16524) with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine (B92270) ring. mdpi.comnih.gov
The reaction mechanism generally proceeds via an initial condensation between the more nucleophilic exocyclic amino group of the pyrazole (B372694) and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to yield the final bicyclic system. nih.gov The regioselectivity of the cyclization can be a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds, as two different product isomers can be formed. mdpi.comnih.gov However, high regioselectivity can be achieved if the electrophilicity of the two carbonyl groups is substantially different. mdpi.comnih.gov For instance, the use of 1,1,1-trifluoropentane-2,4-dione favors the formation of a single regioisomer due to the higher electrophilicity of the carbonyl group adjacent to the trifluoromethyl moiety. mdpi.comnih.gov
More recent developments have employed alkynyl aldehydes as reaction partners with 5-aminopyrazoles. proquest.comnih.govnih.gov These cascade reactions, often promoted by agents like silver, iodine, or N-Bromosuccinimide (NBS), proceed through a 6-endo-dig cyclization pathway to furnish functionalized pyrazolo[3,4-b]pyridines with excellent regional selectivity. proquest.comnih.govnih.gov
Table 1: Examples of Cyclization Reactions with Amino-Pyrazoles
| 5-Aminopyrazole Derivative | Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| 3-Amino-5-methylpyrazole | 1,3-Diketones | Glacial Acetic Acid, Reflux | 4,6-Disubstituted pyrazolo[3,4-b]pyridines | mdpi.com |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I₂, TfOH, DMSO, 100 °C | 4-Iodo-pyrazolo[3,4-b]pyridines | nih.gov |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4,6-Disubstituted pyrazolo[3,4-b]pyridines | mdpi.com |
| Pyrazole-5-amine derivatives | Activated Carbonyl Groups | Acetic Acid, Reflux | Substituted pyrazolo[3,4-b]pyridines | rsc.org |
The Gould-Jacobs reaction is a powerful and frequently used method for the synthesis of quinoline (B57606) systems, and its application has been successfully extended to the pyrazolo[3,4-b]pyridine core. mdpi.comnih.govwikipedia.org This reaction typically involves the condensation of a 5-aminopyrazole with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) followed by a thermal cyclization. mdpi.comwikipedia.orgcdnsciencepub.com
The process begins with the nucleophilic attack of the aminopyrazole on the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695) and the formation of an intermediate. mdpi.comnih.gov This intermediate then undergoes a thermally induced 6-electron cyclization to form the pyridine ring. wikipedia.org The resulting product is a 4-hydroxypyrazolo[3,4-b]pyridine, which exists in tautomeric equilibrium with the 4-oxo form. wikipedia.orgcdnsciencepub.com Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chloro substituent, providing a handle for further functionalization. mdpi.comnih.gov While effective, the Gould-Jacobs reaction can be limited in the diversity of accessible substituents. mdpi.com
Table 2: Key Steps in the Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines
| Step | Reactants | Conditions | Intermediate/Product | Reference(s) |
| 1. Condensation | 5-Aminopyrazole, Diethyl ethoxymethylenemalonate | Heat | Anilidomethylenemalonic ester analog | mdpi.comnih.govwikipedia.org |
| 2. Cyclization | Condensation Product | High Temperature (e.g., Dowtherm A) | 4-Hydroxypyrazolo[3,4-b]pyridine-3-carboxylate | cdnsciencepub.com |
| 3. Chlorination (Optional) | 4-Hydroxypyrazolo[3,4-b]pyridine | POCl₃ | 4-Chloropyrazolo[3,4-b]pyridine | mdpi.comnih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for the rapid construction of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. acs.org These reactions are prized for their atom economy, operational simplicity, and ability to generate diverse molecular libraries. nih.govacs.org
A common MCR approach involves the one-pot reaction of an aldehyde, a 5-aminopyrazole (such as 3-amino-5-methylpyrazole), and a compound with an active methylene (B1212753) group, like malononitrile (B47326) or a β-ketoester. researchgate.netresearchgate.netnih.gov The mechanism often starts with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an electrophilic Michael acceptor. nih.gov Subsequent Michael addition of the aminopyrazole, followed by intramolecular cyclization and aromatization, affords the highly substituted pyrazolo[3,4-b]pyridine product. nih.gov These reactions can often be performed under mild conditions, sometimes even solvent-free or with microwave irradiation to reduce reaction times. researchgate.netacs.org
Table 3: Examples of Multi-Component Reactions for Pyrazolo[3,4-b]pyridine Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |
| Aldehydes | 5-Amino-3-methylpyrazole | Malononitrile | Grinding, Catalyst-free | 6-Amino-pyrazolo[3,4-b]pyridine-5-carbonitriles | researchgate.net |
| Phenylglyoxal | β-Ketoamide | 5-Aminopyrazole | Acetic Acid, Microwave | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one | acs.orgacs.org |
| Aldehydes | 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | 3-(Cyanoacetyl)indole | Nano-magnetic catalyst, 100 °C | Indole-substituted pyrazolo[3,4-b]pyridines | nih.gov |
| Aldehydes | 5-Methyl-3-aminopyrazole | Cycloketones | TFA, Acetic Acid, Microwave | Macrocyclane-fused pyrazolo[3,4-b]pyridines | researchgate.net |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has introduced powerful catalytic systems that enable more efficient and selective syntheses of the pyrazolo[3,4-b]pyridine core and allow for its intricate functionalization.
Copper catalysts have proven to be versatile and cost-effective tools in the synthesis and functionalization of N-heterocycles. In the context of pyrazolo[3,4-b]pyridines, copper(II) acetylacetonate (B107027) has been used to catalyze a formal [3+3] cycloaddition to prepare the core structure under mild conditions and in high yields. acs.org
Furthermore, copper-catalyzed coupling reactions are instrumental in the functionalization of pre-formed pyrazolo[3,4-b]pyridine scaffolds. growingscience.com For example, the coupling of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with various sulfonamides has been achieved using copper iodide as a catalyst, demonstrating a powerful method for introducing diverse functionalities at the C3-position. growingscience.com These reactions expand the chemical space accessible from a common intermediate.
Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of heterocyclic cores, allowing for the precise installation of carbon-carbon and carbon-heteroatom bonds. Halogenated pyrazolo[3,4-b]pyridines serve as excellent substrates for these transformations.
Researchers have demonstrated that iodo-functionalized pyrazolo[3,4-b]pyridines, synthesized via cascade cyclization, can undergo a variety of palladium-catalyzed couplings. proquest.comnih.gov These include:
Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents. nih.gov
Heck Coupling: Reaction with alkenes to form new C-C bonds. nih.gov
In addition to functionalizing halogenated derivatives, palladium catalysis can be used to directly activate C-H bonds. Regioselective C-H arylation of the related pyrazolo[3,4-d]pyrimidine scaffold has been achieved, offering an alternative to traditional cross-coupling of pre-functionalized substrates. academie-sciences.fr Another key application is palladium-catalyzed aminocarbonylation, which provides an efficient route to 1H-pyrazolo[3,4-b]pyridine-3-carboxamides from iodo-precursors, a class of compounds that are otherwise difficult to access. thieme.de
Table 4: Palladium-Catalyzed Functionalization of the Pyrazolo[3,4-b]pyridine Core
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Functionality | Reference(s) |
| Suzuki Coupling | Iodo-pyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(dppf)Cl₂ | C-Arylation | nih.gov |
| Sonogashira Coupling | Iodo-pyrazolo[3,4-b]pyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | C-Alkynylation | nih.gov |
| Heck Coupling | Iodo-pyrazolo[3,4-b]pyridine | Alkene | Pd(OAc)₂ | C-Alkenylation | nih.gov |
| Aminocarbonylation | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Amine, CO | Pd Catalyst | 3-Carboxamide | thieme.de |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of various heterocyclic scaffolds, including pyrazolo[3,4-b]pyridines and related structures.
The synthesis of substituted pyrazolo[3,4-d]pyrimidin-4-ones, for instance, has been efficiently achieved through a one-pot, three-component reaction under microwave irradiation. nih.gov This method combines methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines without the need for a catalyst, showcasing a step-economical and efficient protocol. nih.gov Similarly, the synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, which are structurally related, benefits significantly from microwave heating. When a mixture of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) was heated under microwave irradiation, the reaction time was drastically reduced and efficiency was improved compared to conventional refluxing in acetic acid. clockss.org
In the context of pyrazolo[3,4-b]pyridine synthesis, microwave irradiation is often used in the reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds. mdpi.com This method provides a rapid and efficient alternative to traditional heating, which can require prolonged reaction times at high temperatures. mdpi.com For example, a method for synthesizing 5-substituted 3-amino-1H-pyrazole-4-carbonitriles, which are key precursors for pyrazolo[1,5-a]pyrimidines, has been developed for use in microwave-assisted regiospecific syntheses. nih.gov
The general procedure for microwave-assisted synthesis often involves placing the reactants in a pressurized microwave vial and subjecting the mixture to irradiation at a specific power and temperature for a short duration. clockss.org This controlled heating allows for rapid optimization of reaction conditions and facilitates the construction of complex heterocyclic systems. nih.govclockss.org
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles
| Product Class | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-ones | Methyl 5-aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | One-pot, Catalyst-free, Microwave irradiation | Short reaction time, Step-economy, Simple filtration isolation | nih.gov |
| 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylates | 2-Aminothiazole, Aldehyde, Ethyl acetoacetate | Acetic acid, Microwave irradiation (350W, 80°C) | Reduced reaction time, Improved efficiency | clockss.org |
Solvent-Free Synthetic Methods
Solvent-free, or solid-state, synthesis offers significant environmental and practical advantages by eliminating the need for potentially hazardous and costly solvents. This approach has been utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridines, particularly in reactions that traditionally require high-boiling point solvents.
One notable example is the Gould-Jacobs reaction, which can be adapted to synthesize the pyrazolo[3,4-b]pyridine core. In this method, a 3-aminopyrazole (B16455) derivative reacts with diethyl 2-(ethoxymethylene)malonate. While this reaction can be performed in solvents like ethanol, a solvent-free approach is also effective. mdpi.com The reaction can be carried out by heating the neat mixture of reactants at temperatures between 100–110 °C for 1.5 to 12 hours. mdpi.com Another variation involves performing the reaction without any solvent at 160 °C for 5 hours, followed by treatment with thionyl chloride (SOCl₂). mdpi.com These conditions facilitate the cyclization and subsequent aromatization steps to form the desired bicyclic system. mdpi.com
The primary advantage of these solvent-free methods is the reduction of chemical waste and simplification of the workup procedure. Since diethyl 2-(ethoxymethylene)malonate is a liquid at room temperature, it can serve as both a reactant and the reaction medium, eliminating the need for an additional solvent. mdpi.com
Table 2: Solvent-Free Synthesis via Gould-Jacobs Reaction
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Neat, 100–110 °C, 1.5–12 h | 4-Chloro or 4-Hydroxy substituted 1H-pyrazolo[3,4-b]pyridine | mdpi.com |
Regioselective Synthesis and Control in Pyrazolo[3,4-b]pyridine Formation
Regioselectivity is a critical aspect of synthesizing pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials, as multiple isomers can be formed. The formation of the pyridine ring onto a pre-existing pyrazole is a common strategy, and controlling the orientation of the cyclization is paramount.
One of the most common methods for constructing the pyrazolo[3,4-b]pyridine core is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. nih.gov If the dicarbonyl compound is unsymmetrical, the reaction can lead to two different regioisomers. The outcome is determined by the relative electrophilicity of the two carbonyl groups. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. nih.gov Consequently, the initial attack by the pyrazole ring nitrogen occurs at this site, leading to a predictable regiochemical outcome where the CF₃ group is located at the C4 position of the final product. nih.gov
Another approach involves the cascade 6-endo-dig cyclization of intermediates formed from 5-aminopyrazoles and alkynyl aldehydes. This method demonstrates excellent regional selectivity, exclusively affording C6-substituted pyrazolo[3,4-b]pyridines when using alkynyl aldehyde substrates. nih.gov Control experiments have confirmed this regioselectivity, showing that other potential isomers are not observed. nih.gov The proposed mechanism involves the initial condensation of the aminopyrazole with the aldehyde, followed by a silver-catalyzed intramolecular cyclization onto the alkyne. nih.gov
Furthermore, regioselective formylation of the pyrazolo[3,4-b]pyridine system can be achieved under Vilsmeier-Haack conditions, although aromatic pyrazolo[3,4-b]pyridines were found to be unreactive under these specific conditions, while their dihydro derivatives underwent formylation. researchgate.net
Specific Synthetic Pathways for 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Precursors and Analogs
The synthesis of specifically substituted pyrazolo[3,4-b]pyridines like the 5-methyl derivative relies on the availability of appropriately functionalized precursors. The primary building blocks are substituted pyrazoles, which are then used to construct the fused pyridine ring.
A common precursor for many pyrazolo[3,4-b]pyridines is 5-aminopyrazole. nih.govmdpi.com The substituents on the final product are determined by the substituents on the 5-aminopyrazole and the choice of the 1,3-dicarbonyl compound or its equivalent. To obtain a 5-methyl derivative, a 1,3-dicarbonyl compound bearing a methyl group at the appropriate position would be required. For example, the reaction of 3-amino-1H-pyrazole with acetylacetone (B45752) would lead to the formation of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. To specifically target the 5-methyl derivative, a different biselectrophile is needed.
The synthesis of the pyrazole ring itself is a key preliminary step. Pyrazolones, which are tautomers of hydroxypyrazoles, are versatile precursors. ijpsr.com They can be synthesized by the cyclization reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine (B178648) derivative. ijpsr.com
A general and widely used strategy for pyrazolo[3,4-b]pyridines involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. nih.govmdpi.com The reaction mechanism is believed to proceed via a Michael addition of the pyrazole to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization. nih.gov For instance, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with various unsaturated ketones in the presence of a ZrCl₄ catalyst. mdpi.com
Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent enzyme inhibitors. The synthesis of these analogs involves creating the core heterocyclic structure and then modifying the carboxylic acid group at the C5 position. nih.gov This demonstrates a strategy where the core is first assembled and then functionalized.
Table 3: Precursors and Analogs Synthesis
| Target/Analog | Precursors | Reagents/Conditions | Method | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole, 1,3-Dicarbonyl compounds | Acetic acid, Reflux or Microwave | Cyclocondensation | mdpi.comnih.gov |
| C6-Substituted Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Alkynyl aldehydes | Silver catalyst, Acid | Cascade 6-endo-dig cyclization | nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | 5-Amino-1-phenylpyrazole, Unsaturated ketones | ZrCl₄ catalyst | Cyclization | mdpi.com |
| Amides of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid | Amide coupling reagents | Functional group modification | nih.gov |
Structural Elucidation and Tautomerism in Pyrazolo 3,4 B Pyridine Systems
Spectroscopic Analysis in Structural Confirmation of Pyrazolo[3,4-b]pyridine Derivatives
The definitive identification and characterization of pyrazolo[3,4-b]pyridine derivatives, including 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, rely heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. In ¹H NMR spectra of pyrazolo[3,4-b]pyridine derivatives, characteristic signals are observed for the protons on the pyridine (B92270) and pyrazole (B372694) rings. For instance, in 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons on the pyridine ring (H-4, H-5, and H-6) typically appear as a double doublet in the region of δ 7.13–8.55 ppm. researchgate.net The proton at the C3 position of the pyrazole ring, when unsubstituted, gives a singlet at around δ 8.01–8.06 ppm. researchgate.net For this compound, the methyl group at the C5 position would be expected to show a characteristic singlet in the aliphatic region of the ¹H NMR spectrum.
¹³C NMR spectroscopy is instrumental in differentiating between N-1 and N-2 substituted isomers of pyrazolo[3,4-b]pyridines. researchgate.net The chemical shifts of the carbon atoms in the heterocyclic rings provide a fingerprint of the substitution pattern. For example, in a study of pyrazolo[3,4-b]pyridine derivatives, the appearance of a quaternary carbon triplet in a DEPT-135 spectrum was used to confirm the presence of a bisphosphonate group. researchgate.net
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the pyrazole N-H, as well as C-H and C=N stretching vibrations.
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves the successive loss of small molecules like HCN. chemicalbook.com For this compound, the molecular ion peak would confirm its molecular formula (C₇H₈N₄), and the fragmentation pattern would provide further structural evidence.
Table 1: General Spectroscopic Data for Pyrazolo[3,4-b]pyridine Derivatives
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Pyridine protons (H4, H5, H6): δ 7.13–8.55 ppm (dd) Pyrazole proton (H3): δ 8.01–8.06 ppm (s) | researchgate.net |
| ¹³C NMR | Used to differentiate N-1 and N-2 isomers | researchgate.net |
| IR | N-H stretching (amine and pyrazole): ~3300-3500 cm⁻¹ | mdpi.com |
| MS | Fragmentation by loss of HCN | chemicalbook.com |
Investigation of Tautomeric Forms (e.g., 1H- and 2H-isomers) and Their Stabilization
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.gov The position of the proton on one of the two nitrogen atoms of the pyrazole ring defines these isomers.
Computational studies have shown that the 1H-tautomer of the parent pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. rsc.org This greater stability of the 1H-isomer is a general feature of this heterocyclic system. As a result, 1H-pyrazolo[3,4-b]pyridines are much more numerous in the scientific literature compared to their 2H-counterparts. rsc.org
The preference for the 1H-tautomer is attributed to differences in aromatic circulation between the two isomers. rsc.org The electronic nature and position of substituents on the rings can influence the tautomeric equilibrium. For this compound, the presence of an electron-donating amino group at the C3-position and a methyl group at the C5-position is expected to further stabilize the 1H-tautomeric form. In some specific cases, such as when the pyridine ring is a tetrahydropyridone, the 2-NH tautomer can be favored. nih.gov
The study of tautomerism is crucial as the different tautomers can exhibit distinct biological activities and physicochemical properties. Spectroscopic techniques, particularly NMR, are key in identifying the predominant tautomeric form in solution.
X-ray Crystallography in Determining Solid-State Structure and Conformation
While a crystal structure for this compound is not available in the searched literature, the crystal structures of several related pyrazolo[3,4-b]pyridine derivatives have been reported. For example, the crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone revealed that the pyrazolopyridine core is essentially planar. researchgate.net In this particular structure, the phenyl ring attached to the pyrazole nitrogen is inclined with respect to the pyrazolopyridine plane. researchgate.net
In another example, the crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile also showed a nearly planar 1H-pyrazolo[3,4-b]pyridine ring system. researchgate.net The crystal packing of these molecules often involves hydrogen bonding and π-π stacking interactions, which stabilize the crystal lattice. researchgate.net For instance, in the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine, N—H⋯N hydrogen bonds form chains which are further stabilized by π–π interactions.
Based on these related structures, it can be inferred that the pyrazolo[3,4-b]pyridine core of this compound is likely to be planar. The amino group at C3 and the methyl group at C5 would lie in this plane. The solid-state packing would be expected to be influenced by hydrogen bonds involving the amino group and the pyrazole N-H, as well as potential π-π stacking between the aromatic rings of adjacent molecules.
Table 2: Crystallographic Data for a Related Pyrazolo[3,4-b]pyridine Derivative
Compound: (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a = 14.7164(7) Å, b = 16.7306(9) Å, c = 7.0733(3) Å, β = 94.857(2)° | researchgate.net |
| Key Structural Feature | Pyrazolopyridine moiety is nearly planar (r.m.s. deviation = 0.013 Å) | researchgate.net |
Derivatization and Chemical Modification Strategies of 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Scaffolds
Introduction of Varied Substituents at Key Positions (N1, C3, C4, C5, C6) of Pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core offers multiple positions for the introduction of substituents, enabling extensive structural diversification. nih.gov The N1, C3, C4, C5, and C6 positions are key handles for chemical modification, and the nature of the substituents at these positions can significantly influence the molecule's properties. nih.gov
C3 Position: The amino group at the C3 position is a versatile functional group that can be readily modified. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For example, it can be converted to sulfonamides by reacting with sulfonyl chlorides. growingscience.com Furthermore, diazotization of the C3-amino group can lead to the formation of diazonium salts, which are valuable intermediates for introducing a wide range of functionalities, including halogens and azo groups. jst.go.jp
C4 and C6 Positions: The pyridine (B92270) ring's C4 and C6 positions are susceptible to modification, often through reactions involving the construction of the pyridine ring itself. For example, using different 1,3-dicarbonyl compounds in the synthesis can lead to various substituents at these positions. nih.gov If a hydroxyl group is present at C4, it can be converted to a chloro group using reagents like phosphorus oxychloride, which then serves as a leaving group for nucleophilic substitution reactions. nih.gov
C5 Position: The methyl group at the C5 position can also be a site for modification, although this is less common. Functionalization might involve radical reactions or oxidation to an aldehyde or carboxylic acid, which can then be further derivatized.
A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating the versatility in substituting the core structure. nih.gov This method allows for the introduction of various substituents with good functional group tolerance and regioselectivity. nih.gov
Functional Group Interconversions on the Pyrazolo[3,4-b]pyridine Moiety
Functional group interconversions are a powerful tool for further diversifying the pyrazolo[3,4-b]pyridine scaffold after its initial synthesis. These transformations allow for the conversion of one functional group into another, opening up new avenues for derivatization.
A key example is the transformation of the 3-amino group. This group can be converted into a diazonium salt, which can then undergo various reactions. For instance, treatment with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid yields a 3-diazonium chloride derivative. jst.go.jp This intermediate can then be coupled with other molecules, such as malononitrile (B47326) or 8-hydroxyquinoline, to form hydrazonopyrimidines or azo derivatives, respectively. jst.go.jp
Another important interconversion involves the halogenation of the pyrazolo[3,4-b]pyridine core. For example, a bromo group can be introduced at the 5-position. jst.go.jp This halogenated derivative can then serve as a substrate for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.
Furthermore, if the synthesis yields a pyrazolo[3,4-b]pyridin-4-ol, the hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. nih.gov This chloro-substituted derivative is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C4 position. nih.gov
Synthesis of Schiff's Bases, Thiazolidinones, and Azetidin-2-ones Bearing the Pyrazolo[3,4-b]pyridine Core
The 3-amino group of 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a primary aromatic amine, making it an ideal starting point for the synthesis of various heterocyclic derivatives, including Schiff's bases, thiazolidinones, and azetidin-2-ones. jst.go.jpnih.gov
Schiff's Bases: Schiff's bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. wikipedia.org The 3-amino group of the pyrazolo[3,4-b]pyridine core can react with various aromatic or heterocyclic aldehydes to yield a series of Schiff's bases. jst.go.jp These compounds are characterized by the presence of an azomethine (-C=N-) group. jst.go.jpwikipedia.org
Thiazolidinones: Thiazolidinones are five-membered heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at position 4. They can be synthesized from Schiff's bases by cyclocondensation with thioglycolic acid. jst.go.jpimedpub.com The imine nitrogen of the Schiff base attacks the carbonyl carbon of thioglycolic acid, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone (B1220212) ring. nih.gov
Azetidin-2-ones: Azetidin-2-ones, also known as β-lactams, are four-membered heterocyclic rings containing a cyclic amide. These can also be synthesized from Schiff's bases. jst.go.jp A common method involves the [2+2] cycloaddition reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. jst.go.jp This reaction leads to the formation of the azetidin-2-one (B1220530) ring fused to the pyrazolo[3,4-b]pyridine scaffold.
Development of Combinatorial Libraries of Substituted Pyrazolo[3,4-b]pyridine Derivatives
The development of combinatorial libraries of substituted pyrazolo[3,4-b]pyridine derivatives is a powerful strategy for drug discovery and the exploration of structure-activity relationships. This approach involves the systematic and rapid synthesis of a large number of related compounds by combining a set of building blocks in all possible combinations.
A key strategy for building such libraries is through multi-component reactions (MCRs). For instance, a four-component bicyclization strategy has been established for the flexible and practical synthesis of multicyclic pyrazolo[3,4-b]pyridines from readily available starting materials. acs.org Another approach involves a cascade 6-endo-dig cyclization reaction for the synthesis of diverse pyrazolo[3,4-b]pyridine frameworks from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method offers a wide substrate scope and good functional group tolerance, making it suitable for generating a library of compounds. nih.gov
Furthermore, the derivatization of a common intermediate can be used to generate a library. For example, a halogenated pyrazolo[3,4-b]pyridine can be used as a scaffold, and various substituents can be introduced through cross-coupling reactions. growingscience.com This allows for the systematic variation of substituents at a specific position to explore their impact on biological activity. The use of solid-phase synthesis can also facilitate the high-throughput generation of a library of pyrazolo[3,4-b]pyridine derivatives.
Table of Compounds
Biological Activity and Molecular Target Profiling of 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Derivatives
Anti-Infective Potentials
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated considerable potential as agents against a wide array of infectious diseases caused by bacteria, fungi, viruses, and protozoan parasites.
The pyrazolo[3,4-b]pyridine nucleus is a component of various compounds synthesized and evaluated for their activity against pathogenic bacteria and fungi. A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized from 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide and tested for antimicrobial properties. Similarly, other research has focused on synthesizing and evaluating different series of these derivatives against both Gram-positive and Gram-negative bacteria. japsonline.comacs.org
One study evaluated a series of pyrazolo[3,4-b]pyridines (6a-h) and thieno[2,3-b]pyridines (8a-h) for their in vitro antibacterial activity against four bacterial species. japsonline.com The results showed that several of the pyrazolo[3,4-b]pyridine derivatives exhibited moderate activity. japsonline.com For instance, compounds 6a, 6b, 6c, 6d, 6g, and 6h showed moderate effects against the Gram-positive bacterium Bacillus subtilis. japsonline.com Against the Gram-negative Escherichia coli, derivatives 6b, 6d, and 6h also displayed moderate activity. japsonline.com Another study reported that a pyrazolo[3,4-b]pyridine derivative bearing a 5,6-diphenyl-1,2,4-triazine moiety showed moderate antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Aspergillus fumigatus. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Bacterial Strain | Activity (Inhibition Zone in mm) | Reference |
|---|---|---|---|
| 6b | Bacillus subtilis | 14 mm | japsonline.com |
| 6d | Bacillus subtilis | 14 mm | japsonline.com |
| 6b | Staphylococcus aureus | 12 mm | japsonline.com |
| 6b | Escherichia coli | 13 mm | japsonline.com |
| 6d | Escherichia coli | 16 mm | japsonline.com |
| 6h | Escherichia coli | 12 mm | japsonline.com |
The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.comresearchgate.net Research has demonstrated the efficacy of these derivatives against various viruses, most notably Herpes Simplex Virus type-1 (HSV-1). nih.gov
A detailed investigation into the effects of three N-heterocyclic pyrazolo[3,4-b]pyridine derivatives, designated ARA-04, ARA-05, and AM-57, on the in vitro replication of HSV-1 revealed significant antiviral potency. nih.gov The 50% effective concentration (EC₅₀) values for these compounds were found to be in the low micromolar range, comparable to the established antiviral drug Acyclovir (ACV). nih.gov Mechanistic studies indicated that these derivatives interfere with different stages of the viral replication cycle. The compounds ARA-04 and ARA-05 were found to affect the viral adsorption process, while AM-57 interfered with the α- and γ-phases of viral replication. nih.gov Further analysis suggested that ARA-04 and ARA-05 interact with proteins involved in viral adsorption, such as nectin-1 and glycoprotein D, whereas AM-57 may interact with the viral transcription factor complex TFIIBc-VP16. nih.gov Another study also involved the synthesis of pyrazolo[3,4-b]pyridine derivatives and their subsequent evaluation for anti-HSV-1 and anti-Hepatitis A virus (HAV) activity. tandfonline.com
Table 2: In Vitro Anti-HSV-1 Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | EC₅₀ (µM) | Reference |
|---|---|---|
| ARA-04 | 1.00 ± 0.10 | nih.gov |
| ARA-05 | 1.00 ± 0.05 | nih.gov |
| AM-57 | 0.70 ± 0.10 | nih.gov |
| Acyclovir (ACV) | 1.00 ± 0.15 | nih.gov |
Derivatives of pyrazolo[3,4-b]pyridine have emerged as promising candidates for the treatment of parasitic diseases, including malaria and leishmaniasis. researchgate.net Several studies have focused on the synthesis and evaluation of these compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and various Leishmania species. acs.orgnih.govacs.org
A series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against promastigote forms of Leishmania amazonensis. acs.orgnih.gov The results were highly promising, with 3'-diethylaminomethyl-substituted compounds showing the most potent activity, with IC₅₀ values as low as 0.12 µM. acs.orgnih.gov
In the realm of antimalarial research, a series of pyrazolo[3,4-b]pyridines were developed that target the intraerythrocytic stage of P. falciparum with sub-micromolar activity in vitro. acs.org These compounds also demonstrated good activity against the liver stage of the parasite. acs.org Another study synthesized ten derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine and tested them against the W2 chloroquine-resistant clone of P. falciparum, with IC₅₀ values ranging from 3.46 to 9.30 µM. nih.gov
Table 3: Antiprotozoal Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Series | Target Organism | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 3'-diethylaminomethyl-substituted derivative (21) | Leishmania amazonensis | IC₅₀ | 0.39 | acs.orgnih.gov |
| 3'-diethylaminomethyl-substituted derivative (22) | Leishmania amazonensis | IC₅₀ | 0.12 | acs.orgnih.gov |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives (86-95) | Plasmodium falciparum (W2 clone) | IC₅₀ Range | 3.46 - 9.30 | nih.gov |
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The pyrazolo[3,4-b]pyridine scaffold has been identified as a "medicinally privileged structure" in the search for new treatments for tuberculosis (TB). biorxiv.orgresearchgate.net
Several research efforts have yielded potent pyrazolo[3,4-b]pyridine-based compounds. A study on novel pyrazolo[3,4-b]pyridine-pyrimidone hybrids identified key derivatives with significant activity against the Mtb H37Rv strain. nih.gov Compounds 8 and 14 in this series displayed minimum inhibitory concentration (MIC) values of 3.12 µg/mL and 12.5 µg/mL, respectively. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting critical enzymes such as DprE1 and Mtb-DHFR. nih.gov Another project involved the synthesis of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines, which were then evaluated using the Microplate Alamar Blue Assay (MABA) against the Mtb H37Rv strain. biorxiv.orgresearchgate.net This work identified a lead compound with promising antitubercular activity. biorxiv.orgresearchgate.net Additionally, a series of 4,5-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives have also shown excellent results in antitubercular screenings. tandfonline.com
Table 4: Antitubercular Activity of Pyrazolo[3,4-b]pyridine Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| Pyrazolopyridine-pyrimidone derivative (8) | 3.12 | nih.gov |
| Pyrazolopyridine-pyrimidone derivative (14) | 12.5 | nih.gov |
Anti-Cancer and Antiproliferative Activities
Derivatives based on the pyrazolo[3,4-b]pyridine scaffold have been extensively investigated for their potential as anti-cancer agents, largely owing to their ability to inhibit various protein kinases involved in cancer cell signaling pathways. mdpi.com
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine core has proven to be an effective scaffold for designing potent and selective kinase inhibitors.
A study focused on the development of novel pyrazolo[3,4-b]pyridines as inhibitors of p38α mitogen-activated protein kinase (MAPK), a regulator of cellular pathways. nih.govbohrium.com Several compounds from this series demonstrated potent antiproliferative activity against HepG2 and HeLa cancer cell lines. nih.gov Specifically, compounds 9c, 9h, 14a, and 14d showed strong inhibitory action against p38α kinase, with IC₅₀ values of 0.42, 0.41, 0.13, and 0.64 μM, respectively. nih.govbohrium.com
Another research effort identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a kinase implicated in oncogenesis. tandfonline.com The optimized compound, 15y, exhibited an exceptionally low IC₅₀ value of 0.2 nM against TBK1 and displayed significant antiproliferation effects on various cancer cell lines, including glioma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504) cells. tandfonline.com
The scaffold has also been utilized to develop inhibitors for other cancer-relevant kinases, including:
Anaplastic lymphoma kinase (ALK) , particularly the crizotinib-resistant L1196M mutant. nih.gov
MAP/microtubule affinity-regulating kinases (MNK1 and MNK2) . researchgate.net
Tropomyosin receptor kinases (TRKs) . rsc.org
Cyclin-dependent kinases (CDKs) such as CDK1 and CDK2. nih.gov
Glycogen synthase kinase-3 (GSK-3) . nih.gov
Table 5: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| 14a | p38α MAPK | 0.13 µM | nih.govbohrium.com |
| 9h | p38α MAPK | 0.41 µM | nih.govbohrium.com |
| 9c | p38α MAPK | 0.42 µM | nih.govbohrium.com |
| 14d | p38α MAPK | 0.64 µM | nih.govbohrium.com |
| 15y | TBK1 | 0.2 nM | tandfonline.com |
Inhibition of Kinases by Pyrazolo[3,4-b]pyridine Derivatives
Cyclin-Dependent Kinases (CDKs), including CDK2 Inhibition
The pyrazolo[3,4-b]pyridine core is a recognized scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are crucial regulators of the cell cycle. nih.gov Derivatives of this structure have been identified as potent inhibitors of CDK1 and CDK2. nih.gov The binding of these compounds typically occurs at the ATP purine binding site of the kinase, where they form critical hydrogen bonding interactions with key amino acid residues, such as Leu83 in the protein backbone of CDK2. nih.gov This interaction is fundamental to their inhibitory action.
The pyrazolo[3,4-d]pyrimidine scaffold, a related bicyclic system, is considered a bioisostere of adenine and has demonstrated significant potential in CDK inhibition. nih.gov This bioisosteric relationship allows it to effectively compete with ATP for binding to the kinase domain. nih.gov The development of novel CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[1,5-c]pyrimidine scaffolds has yielded compounds with promising anti-proliferative activity. nih.gov
Furthermore, the bioisosteric replacement of certain moieties in lead compounds with pyrazole-derived groups has led to the discovery of new chemotypes of CDK2 inhibitors. For instance, 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amines have been shown to inhibit CDK2 at nanomolar concentrations. mdpi.com Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole (B372694) rings can significantly impact the inhibitory potency against CDK2. mdpi.com
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| SQ-67563 | CDK1/CDK2 | Potent inhibitor | nih.gov |
| Compound 15 | CDK2 | 0.005 | mdpi.com |
| Compound 3 | CDK2 | 0.30 | researchgate.net |
Tropomyosin Receptor Kinases (TRKs: TRKA, TRKB, TRKC) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a significant role in cell proliferation and differentiation. nih.gov Their continuous activation and overexpression have been implicated in the development of various cancers. nih.gov Consequently, TRK inhibitors have emerged as a promising class of anticancer agents.
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TRKA. nih.gov One particular compound, designated C03, demonstrated an IC50 value of 56 nM against TRKA. nih.gov The pyrazolo[3,4-b]pyridine scaffold is well-suited for targeting kinases, with the pyrazolo portion acting as a hydrogen bond center and the pyridine (B92270) ring potentially engaging in π–π stacking interactions with key amino acid residues in the kinase domain, such as Phe589. nih.gov
For context, the first-generation TRK inhibitor Larotrectinib exhibits potent inhibition with IC50 values below 20 nM. nih.gov Another inhibitor, Entrectinib, is a multi-target inhibitor with strong activity against all TRK subtypes, with IC50 values of 1 nM, 3 nM, and 5 nM for TRKA, TRKB, and TRKC, respectively. nih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| C03 | TRKA | 56 | nih.gov |
| A01 | TRKA | 293 | nih.gov |
TANK-Binding Kinase 1 (TBK1) Inhibition
TANK-Binding Kinase 1 (TBK1) is a noncanonical member of the inhibitor-kappaB kinases (IKKs) family and plays a crucial role in innate immunity signaling pathways, as well as in neuroinflammation, autophagy, and oncogenesis. nih.govnih.gov Rational drug design strategies have led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. nih.govnih.gov
Through systematic optimization, a compound designated as 15y was identified as a highly potent inhibitor of TBK1 with an IC50 value of 0.2 nM. nih.govnih.gov This compound also demonstrated good selectivity. nih.govnih.gov Further studies showed that compound 15y effectively inhibited the downstream IFN signaling of TBK1 in stimulated THP-1 and RAW264.7 cells. nih.govnih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 15y | TBK1 | 0.2 | nih.govnih.gov |
| BX795 (Reference) | TBK1 | 7.1 | nih.gov |
| MRT67307 (Reference) | TBK1 | 28.7 | nih.gov |
Anaplastic Lymphoma Kinase (ALK) Inhibition, including Resistance Mechanism Overrides
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a significant molecular target in the treatment of non-small cell lung cancer (NSCLC). nih.govsemanticscholar.org The development of ALK inhibitors, such as crizotinib, has been a major advancement in targeted cancer therapy. semanticscholar.org However, the emergence of acquired resistance, often due to secondary mutations in the ALK kinase domain like the L1196M "gatekeeper" mutation, presents a clinical challenge. semanticscholar.org
To address this, research has focused on developing novel inhibitors capable of overcoming this resistance. Structure-activity relationship (SAR) studies of pyrazolo[3,4-b]pyridines have led to the identification of a potent inhibitor, designated 10g, which is effective against both wild-type ALK and the crizotinib-resistant ALK-L1196M mutant, with IC50 values of less than 0.5 nM for both. nih.govsemanticscholar.org This compound also demonstrated potent inhibition of ROS1, another relevant cancer target. semanticscholar.org Molecular docking studies suggest that 10g engages in favorable interactions with the mutated M1196 residue in the ALK kinase domain, a feature not observed with crizotinib. semanticscholar.org
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 10g | ALK-wt | <0.5 | semanticscholar.org |
| 10g | ALK-L1196M | <0.5 | semanticscholar.org |
| 10g | ROS1 | <0.5 | semanticscholar.org |
| Entrectinib (Reference) | ALK-wt | 12 | semanticscholar.org |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer. A novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3. nih.gov The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential to target GSK-3, leading to the development of compounds with significant inhibitory activity.
| Compound Series | Target | Activity | Reference |
|---|---|---|---|
| 5-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent inhibitors | nih.gov |
FGFR Kinase Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. nih.govnih.gov Dysregulation of FGFR signaling is implicated in various cancers, making them attractive therapeutic targets. nih.govnih.gov A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been designed and evaluated as potent and selective FGFR kinase inhibitors. nih.govnih.gov
Systematic SAR explorations led to the identification of compound 7n, which exhibited excellent in vitro potency against FGFR1–3 and good selectivity over other protein kinases. nih.gov The 1H-pyrazolo[3,4-b]pyridine moiety was found to be crucial for activity, as its replacement with 1H-indazole resulted in a significant loss of potency. nih.gov Furthermore, N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely abolished the activity, suggesting that the N(1)-H of the pyrazolopyridine moiety is involved in essential hydrogen-bonding interactions within the FGFR1 kinase domain. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 7n | FGFR1-3 | Excellent in vitro potency | nih.gov |
Cytotoxic Effects on Cancer Cell Lines by Pyrazolo[3,4-b]pyridine Derivatives
In addition to their specific kinase inhibitory activities, derivatives of pyrazolo[3,4-b]pyridine have demonstrated broad cytotoxic effects against various cancer cell lines.
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines. scirp.org Compound 8b from this series showed the highest activity, with IC50 values of 2.9, 2.6, and 2.3 µM against A-549, HEPG2, and HCT-116 cells, respectively. scirp.org
Another study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of the crizotinib-resistant ALK-L1196M mutant. nih.govsemanticscholar.org The most potent compound, 10g, strongly suppressed the proliferation of ALK-L1196M-Ba/F3 and H2228 cells, which harbor the EML4-ALK fusion protein, by inducing apoptosis and blocking ALK signaling. semanticscholar.org
Furthermore, the potent TBK1 inhibitor 15y exhibited micromolar antiproliferation effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. nih.govnih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 8b | A-549 | Lung | 2.9 | scirp.org |
| 8b | HEPG2 | Liver | 2.6 | scirp.org |
| 8b | HCT-116 | Colon | 2.3 | scirp.org |
| 15y | A172 | Glioblastoma | Micromolar antiproliferation effect | nih.govnih.gov |
| U87MG | Glioblastoma | |||
| A375 | Melanoma | |||
| A2058 | Melanoma | |||
| Panc0504 | Pancreatic |
Cell Cycle Modulation and Apoptosis Induction Studies
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant potential as anticancer agents by interfering with the cell cycle and inducing programmed cell death, or apoptosis.
One study synthesized a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives and tested their effectiveness against a panel of ten cancer cell lines. Among the derivatives, compound QTZ05 was particularly potent and selective against four colon cancer cell lines, showing IC50 values between 2.3 and 10.2 µM. Further investigation revealed that QTZ05 inhibited the formation of colonies in HCT-116 colon cancer cells in a manner dependent on its concentration. Analysis of the cell cycle indicated that QTZ05 caused an arrest in the sub-G1 phase, a hallmark of apoptosis. The induction of apoptosis was confirmed by observations of chromatin condensation in HCT-116 cells. mdpi.com
Similarly, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were developed as inhibitors of tubulin polymerization, a critical process for cell division. Compound 15c from this series showed very strong anti-proliferative activity against MCF-7 breast cancer cells, with an IC50 value of 0.067 µM. nih.gov This compound was also highly selective, being significantly less toxic to normal human embryonic lung cells. nih.gov Mechanistic studies confirmed that compound 15c arrested the cell cycle at the G2/M transition phase in MCF-7 cells by disrupting tubulin morphology. nih.gov
Another study evaluated eleven compounds derived from pyrazolo[3,4-b]pyridine against lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cell lines. A tricyclic analogue, compound 8b, was the most potent, with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively.
Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| QTZ05 | Colon (HCT-116, HCT-15, HT-29, LOVO) | 2.3 - 10.2 µM | Sub-G1 cell cycle arrest, Apoptosis induction mdpi.com |
| 15c | Breast (MCF-7) | 0.067 µM | G2/M cell cycle arrest, Tubulin polymerization inhibition nih.gov |
| 8b | Lung (A-549) | 2.9 µmol | Not specified |
| 8b | Liver (HEPG2) | 2.6 µmol | Not specified |
| 8b | Colon (HCT-116) | 2.3 µmol | Not specified |
Modulation of Neurological and Inflammatory Pathways
The pyrazolo[3,4-b]pyridine core is a key feature in compounds developed for neurological disorders and inflammatory conditions, demonstrating a broad range of activities from neuroprotection to analgesia.
Certain derivatives of pyrazolo[3,4-b]pyridine have shown promise in the context of Alzheimer's disease (AD). mdpi.com Research has focused on their ability to interact with β-amyloid plaques, a key pathological feature of AD.
A study on novel pyrazolo[3,4-b]pyridines found that derivatives containing dimethylamino and pyrene substituents exhibited high and selective binding to amyloid plaques in brain slices from patients with Alzheimer's disease. mdpi.com This finding, observed through fluorescent confocal microscopy, highlights the potential of these compounds as probes for AD diagnosis. mdpi.com While there are limited reports directly linking this scaffold to high amyloid affinity, some structurally related pyrazolo[3,4-b]pyridines have been noted for their neuroprotective and anti-Alzheimer's properties. mdpi.com For instance, Etazolate is a pyrazolo[3,4-b]pyridine derivative that has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com
The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising backbone for the development of anti-inflammatory agents. mdpi.com While specific studies on 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are limited, research on related structures underscores the anti-inflammatory potential of this chemical family. For instance, a study on new pyrazolo[3,4-b]pyrazine derivatives, which are structurally similar, identified a compound (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine) with significant anti-inflammatory activity, comparable to the standard drug indomethacin.
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends to pain management. Some compounds within this class have been reported to possess analgesic and antinociceptive properties. Research into related fused pyrazole systems has shown that these heterocyclic structures are effective pharmacophores for developing pain-relieving agents. For example, a study on a series of pyrazolo[3,4-c]pyrazole derivatives found that all the synthesized compounds exhibited both analgesic and anti-inflammatory activities. While this pertains to a different isomer, it suggests the broader potential of the fused pyrazole core in modulating pain pathways.
Other Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives
A significant area of investigation for pyrazolo[3,4-b]pyridine derivatives is their potential as antidiabetic agents, particularly through the inhibition of the α-amylase enzyme. This enzyme plays a key role in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels.
In one study, eighteen biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives were synthesized and screened for their α-amylase inhibitory potential. Several of these compounds demonstrated excellent inhibition. Within the ester series (6a–i), compounds 6b, 6c, 6g, and 6h showed strong activity with IC50 values of 5.14, 5.15, 5.20, and 5.56 μM, respectively. The hydrazide derivatives (7a–i) were even more potent, with compounds 7a, 7b, 7c, 7d, 7f, 7g, and 7h displaying IC50 values of 5.21, 5.18, 5.17, 5.12, 5.10, 5.16, and 5.19 μM, respectively. These results were significantly better than the reference drug acarbose, which had an IC50 of 200.1 ± 0.15 μM.
Another study synthesized new pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases starting from 3-methyl-1-phenyl-1H-pyrazol-5-amine. All tested compounds showed significant antidiabetic activity, with hydrazide 3c (IC50 = 9.6 ± 0.5 μM) and hydrazone 4c (IC50 = 13.9 ± 0.7 μM) being the most active in their respective series. These in-vitro results were also validated by docking studies against the α-amylase enzyme.
Table 2: α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Compound | IC50 Value (µM) |
|---|---|---|
| Ester Derivatives | 6b | 5.14 |
| 6c | 5.15 | |
| 6g | 5.20 | |
| 6h | 5.56 | |
| Hydrazide Derivatives | 7a | 5.21 |
| 7b | 5.18 | |
| 7c | 5.17 | |
| 7d | 5.12 | |
| 7f | 5.10 | |
| 7g | 5.16 | |
| 7h | 5.19 | |
| Other Hydrazides | 3c | 9.6 ± 0.5 |
| Hydrazones | 4c | 13.9 ± 0.7 |
| Reference Drug | Acarbose | 200.1 ± 10.0 |
Cardiovascular Disease Related Modulations
Recent research has focused on the development of this compound derivatives for the treatment of cardiovascular diseases, particularly pulmonary hypertension. These efforts have led to the discovery of compounds that modulate critical signaling pathways involved in vasodilation and vascular remodeling.
One area of investigation has been the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway that leads to vasodilation. A series of pyrazolo[3,4-b]pyridin-3-yl pyrimidine derivatives were synthesized and evaluated for their ability to activate sGC. Among these, compound 13a demonstrated in vitro activity on preconstricted rat thoracic aorta rings and in a Rat heart Langendorff preparation that was equivalent to the established sGC stimulator, riociguat. nih.gov This compound also exhibited acceptable pharmacokinetic profiles, positioning it as a promising candidate for further development in the treatment of pulmonary hypertension. nih.gov
In a novel approach to address both vascular remodeling and vasodilation in pulmonary arterial hypertension (PAH), researchers designed and synthesized pyrazolo[3,4-b]pyridine derivatives with dual activity. nih.gov These compounds were engineered to act as both sGC stimulators and inhibitors of AMP-activated protein kinase (AMPK), a key regulator of cell proliferation. One lead compound, HLQ2g , exhibited moderate vasodilation activity and superior anti-proliferative and migration-suppressive effects compared to riociguat. nih.govnih.gov In vivo studies in hypoxic PAH rat models showed that this compound significantly reduced right ventricular systolic pressure and attenuated pulmonary artery medial thickness and right ventricular hypertrophy. nih.govnih.gov The dual-pathway regulation offered by these derivatives presents a significant advantage in treating the complex pathology of PAH. nih.gov
Further studies on the derivative HLQ2g have elucidated its mechanism of action, showing that it can alleviate the progression of hypoxic pulmonary hypertension by up-regulating cGKI protein and the BMP signaling pathway. nih.gov
Below is a data table summarizing the cardiovascular-related activities of selected this compound derivatives.
| Derivative | Target/Mechanism | Indication | Key Findings |
| Compound 13a | sGC Stimulator | Pulmonary Hypertension | Equivalent in vitro activity to riociguat; acceptable pharmacokinetic profile. nih.gov |
| HLQ2g | Dual sGC Stimulator and AMPK Inhibitor | Pulmonary Arterial Hypertension | Moderate vasodilation and significant inhibition of vascular remodeling; reduced right ventricular systolic pressure and hypertrophy in vivo. nih.govnih.gov |
Modulation of Serotonin Reuptake
The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its potential in treating central nervous system disorders, with some derivatives showing promise as modulators of serotonin reuptake. While direct studies on this compound derivatives specifically targeting the serotonin transporter are limited, the broader class of pyrazolopyridines has been noted for its potential antidepressant and anxiolytic properties.
Research into the vast chemical space of pyrazolo[3,4-b]pyridines has indicated their potential as nervous system agents, accounting for a significant portion of their biomedical applications. This suggests that with appropriate structural modifications, derivatives of this compound could be developed to selectively interact with the serotonin transporter (SERT), a key target for antidepressant medications.
The development of such compounds would involve the synthesis of a library of derivatives with diverse substitutions on the pyrazolo[3,4-b]pyridine core. These compounds would then be screened for their binding affinity to SERT and their ability to inhibit serotonin reuptake in vitro. Structure-activity relationship (SAR) studies would be crucial in identifying the key structural features required for potent and selective SERT inhibition.
While specific data on this compound derivatives as serotonin reuptake modulators is not yet available in the public domain, the known neurological activities of the broader pyrazolopyridine class provide a strong rationale for future research in this area.
Below is a prospective data table outlining the type of information that would be generated from such research.
| Derivative | Target | In Vitro Activity (IC50/Ki) | Selectivity Profile |
| Hypothetical Compound A | SERT | - | - |
| Hypothetical Compound B | SERT | - | - |
| Hypothetical Compound C | SERT | - | - |
Structure Activity Relationship Sar Studies and Rational Drug Design for 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Analogs
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
Systematic modification of the 1H-pyrazolo[3,4-b]pyridine scaffold has been crucial in elucidating the impact of various substituents on biological activity and target selectivity. Studies on this core as a foundation for Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors have provided detailed SAR insights. nih.gov
Initial investigations focused on the C3-position of the pyrazolopyridine ring. When a phenyl group was attached at this position, further substitutions on the phenyl ring itself had a significant effect on potency. The introduction of either electron-withdrawing groups (e.g., chlorine) or electron-donating groups (e.g., methoxy) to the phenyl ring resulted in a dramatic decrease in both enzymatic and cellular potencies. nih.gov
Another key area of investigation has been the moiety attached to the amine at the C3 position. In one series of FGFR inhibitors, a methylpiperazine group was found to be favorable. nih.gov To further improve cellular potency, various substituents were added to the 4'-position of this piperazine ring. Most of these analogs demonstrated excellent inhibitory activity in both enzymatic and cellular assays. nih.gov However, some substitutions led to a sharp decrease in cellular potency compared to enzymatic potency, a phenomenon known as the enzyme-to-cell shift, which may be attributed to poor cell penetration. nih.gov
The effects of modifying a key piperazine moiety are summarized in the table below.
| Compound ID | Modification from Parent Compound (4a) | Effect on Potency |
| 7a, 7b | Addition of Chlorine to C3-phenyl ring | Reduced enzymatic and cellular potency nih.gov |
| 7c, 7d | Addition of Methoxy to C3-phenyl ring | Dramatic drop in potencies nih.gov |
| 4d | Replacement of methylpiperazine with methylpiperidine | Reduced enzymatic potency, little effect on cellular potency nih.gov |
| 4e | Replacement of methylpiperazine with methylhomopiperazine | Reduced enzymatic potency, little effect on cellular potency nih.gov |
| 7l | 4-(2-(dimethylamino)ethyl)(methyl)amino analogue | Less potent than parent compound in both assays nih.gov |
| 11b | 4-Piperazinyl analogue | Less active in enzymatic assay, similar cellular potency nih.gov |
| 7n, 4f-i | Various substituents at 4'-position of piperazine | Excellent inhibitory activity in both assays nih.gov |
In a different series of compounds designed as tubulin polymerization inhibitors, substitutions on the aryl rings at the 3 and 5 positions were explored. A compound featuring a 3,4,5-trimethoxyphenyl group demonstrated potent inhibitory activity against several cancer cell lines. researchgate.net
Identification of Key Pharmacophoric Features
A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a drug to bind to its target receptor. For the 1H-pyrazolo[3,4-b]pyridine scaffold, several key pharmacophoric features have been identified that are critical for biological activity.
A crucial and consistently observed feature is the hydrogen bond donating capability of the pyrazole (B372694) ring's N(1)-H. In studies of FGFR inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus completely eliminated activity in enzymatic assays. nih.gov This strongly suggests that the N(1)-H proton participates in a critical hydrogen-bonding interaction within the kinase domain of the receptor. nih.gov Similarly, for a series of AMP-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H was proven to be essential for activation potency. nih.gov
Molecular modeling studies have further illuminated these interactions. For an AMPK activator, compound 17f , docking studies revealed important hydrogen bond interactions with the amino acid residues Lys29, Asp88, and Arg83 in the target's binding site. nih.gov In the context of Anaplastic Lymphoma Kinase (ALK) inhibitors, molecular docking of a potent pyrazolopyridine derivative (10g ) showed specific hydrogen bonding with residues K1150 and E1210 in the ALK kinase domain. nih.govnih.gov
These findings collectively highlight that the 1H-pyrazolo[3,4-b]pyridine core often acts as a scaffold that correctly positions a key hydrogen bond donor (the N1-H) and various substituent groups to engage in specific interactions, such as further hydrogen bonds or hydrophobic interactions, with the target protein.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. This strategy has been effectively applied to the 1H-pyrazolo[3,4-b]pyridine series.
One significant application involves the replacement of the entire core scaffold. In the development of FGFR inhibitors, replacing the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole led to an 11-fold loss in enzymatic potency. nih.gov This indicates that while indazole is a common bioisostere for this scaffold, the precise geometry and electronic properties of the pyrazolopyridine nitrogen are critical for optimal activity against this specific target.
In another example, during the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), researchers evaluated a number of bioisosteres for an amide group in a different lead series. nih.gov This exploration led to the discovery of the novel pyrazolo[4,3-b]pyridine head group as a highly effective amide bioisostere, resulting in the potent and selective mGlu4 PAM, VU0418506. nih.gov
Bioisosterism has also been applied to the substituents on the scaffold. For FGFR inhibitors, the methylpiperazine moiety was replaced by either methylpiperidine or methylhomopiperazine. nih.gov These changes, which alter the ring size and basicity, resulted in reduced enzymatic potency but had minimal impact on cellular activity, demonstrating how bioisosteric changes can fine-tune different aspects of a compound's profile. nih.gov
Rational Design for Overcoming Drug Resistance Mechanisms (e.g., ALK mutations)
A significant challenge in cancer therapy is the development of drug resistance, often through mutations in the target kinase's domain. Rational drug design based on the 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully used to overcome such resistance.
Crizotinib, an approved inhibitor of Anaplastic Lymphoma Kinase (ALK), is used to treat non-small cell lung cancer (NSCLC) patients with ALK fusions. nih.govsemanticscholar.org However, its effectiveness can be limited by the emergence of acquired secondary mutations in the ALK kinase domain, with the L1196M "gatekeeper" mutation being the most frequent. nih.govsemanticscholar.org This mutation involves the replacement of a smaller leucine (L) with a bulkier methionine (M) at the entrance of the ATP-binding pocket, which can sterically hinder the binding of inhibitors like crizotinib.
To address this, a structure-activity relationship study of 1H-pyrazolo[3,4-b]pyridine derivatives was undertaken to design inhibitors potent against both wild-type (wt) ALK and the resistant L1196M mutant. nih.govnih.gov This effort led to the identification of compound 10g , which displayed exceptional enzymatic activity against both ALK-wt and ALK-L1196M, with an IC₅₀ value of less than 0.5 nM for both. nih.govnih.govsemanticscholar.org
Molecular docking studies revealed the structural basis for this potent activity. nih.govnih.gov Unlike crizotinib, compound 10g was able to form a favorable interaction with the M1196 residue in the mutated kinase domain. It also established key hydrogen bonds with residues K1150 and E1210. nih.govnih.gov This rational design approach, which accommodates the mutated residue, provides a clear strategy for creating next-generation inhibitors that can override acquired resistance.
| Compound | Target | IC₅₀ (nM) |
| Crizotinib | ALK-wt | - |
| Crizotinib | ALK-L1196M | Resistance Observed nih.govsemanticscholar.org |
| 10g | ALK-wt | <0.5 nih.govsemanticscholar.org |
| 10g | ALK-L1196M | <0.5 nih.govsemanticscholar.org |
Computational Chemistry and Molecular Modeling Studies of 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Systems
Molecular Docking for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how ligands, such as derivatives of the pyrazolo[3,4-b]pyridine scaffold, interact with their biological targets.
Research on pyrazolo[3,4-b]pyridine derivatives has frequently employed molecular docking to elucidate their mechanism of action and predict binding affinities. Studies have shown that these compounds can bind to a variety of protein targets by forming specific hydrogen bonds and hydrophobic interactions within the active site. For instance, in the context of kinase inhibition, the pyrazolo[3,4-b]pyridine core often acts as a hinge-binder. Docking studies of derivatives targeting TANK-binding kinase 1 (TBK1) revealed that the pyrazole (B372694) and pyridine (B92270) nitrogens form crucial hydrogen bonds with hinge region residues like Glu87 and Cys89, while another part of the molecule interacts with the DFG motif aspartate (Asp157) nih.govresearchgate.net. Similarly, when targeting Anaplastic Lymphoma Kinase (ALK), derivatives have been shown to form hydrogen bonds with key residues such as K1150 and E1210 in the kinase domain nih.gov.
Beyond kinases, docking studies have explored the potential of this scaffold against other targets. As activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), pyrazolo[3,4-b]pyridines have been modeled to form hydrogen bond interactions with Lys29, Asp88, and Arg83 nih.gov. In the pursuit of new antitubercular agents, derivatives have been docked into the active site of Mycobacterium tuberculosis pantothenate synthetase researchgate.netbiorxiv.org. These computational predictions are vital for rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective molecules.
Table 1: Examples of Molecular Docking Studies on Pyrazolo[3,4-b]pyridine Derivatives
| Biological Target | Key Interacting Residues | Reference |
|---|---|---|
| TANK-binding kinase 1 (TBK1) | Glu87, Cys89, Asp157 | nih.govresearchgate.net |
| Anaplastic Lymphoma Kinase (ALK) | K1150, E1210 | nih.gov |
| AMP-activated protein kinase (AMPK) | Lys29, Asp88, Arg83 | nih.gov |
| α-Amylase | (Not specified) | nih.gov |
| Polo-like kinase 1 (plk1) | (Not specified) | researchgate.net |
| M. tuberculosis pantothenate synthetase | (Not specified) | researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. For the pyrazolo[3,4-b]pyridine system, these calculations provide fundamental information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).
One key aspect studied for the parent pyrazolo[3,4-b]pyridine scaffold is tautomerism. The system can exist in two tautomeric forms, 1H- and 2H-isomers. Computational studies, such as those using the AM1 method, have demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol nih.gov. This theoretical finding explains the prevalence of the 1H-isomer in synthetic products and biological studies nih.gov.
DFT calculations are also used to optimize molecular geometries and predict spectroscopic properties. For related pyrazole derivatives, methods like B3LYP with basis sets such as 6-311+G(2d,p) have been used to calculate optimized structures, which show good agreement with experimental X-ray diffraction data researchgate.nettandfonline.com. Furthermore, these calculations allow for the analysis of the molecular electrostatic potential (MEP), which identifies regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack. The analysis of frontier molecular orbitals (HOMO-LUMO gap) helps in understanding the chemical reactivity and kinetic stability of the molecule researchgate.nettandfonline.com. Vibrational spectra (FT-IR and FT-Raman) have also been interpreted with the aid of DFT calculations, providing a reliable assignment of fundamental vibrational modes researchgate.net.
Table 2: Applications of Quantum Chemical Calculations for Pyrazolo[3,4-b]pyridine Systems
| Computational Method | Property Studied | Key Findings | Reference |
|---|---|---|---|
| AM1 | Tautomer Stability | 1H-tautomer is more stable than 2H-tautomer by ~9 kcal/mol. | nih.gov |
| DFT (B3LYP/6-311+G(2d,p)) | Molecular Geometry, FMOs, MEP | Optimized structure consistent with X-ray data; analysis of reactivity. | researchgate.nettandfonline.com |
| DFT (B3LYP/6-31G**) | Vibrational Spectra | Reliable assignment of IR and Raman vibrational modes. | researchgate.net |
| Quantum Chemical Calculations | Electronic Properties | Confirmed formation of excimer species. | mdpi.com |
Mechanistic Studies of Reaction Pathways and Isomerization
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational studies, often combined with experimental evidence, can elucidate reaction pathways, identify intermediates, and explain product regioselectivity for the synthesis of pyrazolo[3,4-b]pyridines.
Several synthetic routes to the pyrazolo[3,4-b]pyridine core have been investigated mechanistically. A common method involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic synthon. For example, the reaction with α,β-unsaturated ketones is believed to proceed via a Michael addition, followed by an attack of the amino group on the carbonyl, subsequent dehydration, and spontaneous oxidation to form the aromatic ring nih.gov. When using nonsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups nih.govmdpi.com.
More complex cascade reactions have also been proposed. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes is thought to occur via a cascade 6-endo-dig cyclization nih.gov. Mechanistic experiments suggest the initial formation of a condensation intermediate, which then undergoes a silver-catalyzed cyclization and subsequent demetallation to yield the final product nih.gov. These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. As mentioned previously, computational methods have also been vital in studying the isomerization between the 1H and 2H tautomers, confirming the greater stability of the former nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazolo[3,4-b]pyridine derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds and to identify the key structural features that govern their potency and selectivity.
3D-QSAR models have been successfully generated for pyrazolo[3,4-b]pyridines targeting various receptors. For instance, a 3D-QSAR model was created for a series of derivatives acting as A1 adenosine receptor antagonists to rationalize the relationship between their chemical structure and receptor affinity nih.gov. Such models can highlight the importance of steric and electrostatic fields at different positions of the scaffold. Studies on 2-amino-pyrazolopyridine derivatives as inhibitors of polo-like kinase 1 (plk1) have used methods like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to build predictive QSAR models researchgate.net.
These models, often combined with pharmacophore modeling, help identify essential chemical features, such as hydrogen bond donors/acceptors and hydrophobic or aromatic centers, that are critical for biological activity researchgate.net. The insights gained from QSAR and SAR studies are invaluable for lead optimization. For example, SAR studies on AMPK activators from this class identified that an exposed N-H on the pyrazole ring and para-substitution on an adjacent diphenyl group were essential for high potency nih.gov. This information guides medicinal chemists in designing new derivatives with improved biological profiles.
Future Perspectives in 5 Methyl 1h Pyrazolo 3,4 B Pyridin 3 Amine Research
Development of Novel Derivatization Methodologies
The future of medicinal chemistry for this compound class hinges on the development of more efficient, selective, and environmentally friendly synthetic methods to generate diverse libraries of derivatives. Research is moving beyond traditional condensation reactions to explore novel catalytic and reaction systems.
Key areas of development include:
Green Chemistry Approaches : The use of aqueous media, as demonstrated in the synthesis of some pyrazolo[3,4-b]pyridine derivatives, reduces reliance on volatile organic solvents. researchgate.net Future methodologies will likely expand on this, employing water as a solvent and utilizing catalysts like p-toluenesulfonic acid to drive reactions. researchgate.net
Advanced Catalysis : The application of green Lewis acid catalysts such as Zirconium tetrachloride (ZrCl₄) has shown promise in synthesizing the pyrazolo[3,4-b]pyridine core. mdpi.com These catalysts are often low-toxicity, air and water stable, and cost-effective, making them ideal for scalable synthesis. mdpi.com Further exploration of other metal-based and nanocatalysts is anticipated to yield even more efficient and selective synthetic routes. researchgate.net
Cascade and Multicomponent Reactions (MCRs) : Strategies that combine multiple synthetic steps into a single operation, such as cascade 6-endo-dig cyclization reactions, offer a rapid and efficient way to construct complex, functionalized pyrazolo[3,4-b]pyridines from simple starting materials like 5-aminopyrazoles and alkynyl aldehydes. nih.gov Microwave-assisted MCRs have also proven effective in accelerating reaction times and improving yields. researchgate.net
Switchable Synthesis : Methodologies that allow for the selective synthesis of different classes of derivatives (e.g., halogenated vs. non-halogenated) from the same set of precursors by simply changing the catalyst or reaction conditions provide a powerful tool for generating chemical diversity. nih.gov This approach enables the creation of derivatives suitable for further modification through cross-coupling reactions. nih.gov
A summary of emerging synthetic strategies is presented below.
| Methodology | Key Features | Starting Materials (Example) | Catalyst/Reagent (Example) | Reference |
| Aqueous Synthesis | Environmentally friendly, reduced use of organic solvents. | Aminomethylene malondialdehydes, 5-amino-1-aryl-3-methylpyrazoles. | p-Toluenesulfonic acid. | researchgate.net |
| Lewis Acid Catalysis | High applicability, low toxicity, air and water stable. | α,β-unsaturated ketones, 5-amino-1-phenyl-pyrazole. | Zirconium tetrachloride (ZrCl₄). | mdpi.com |
| Cascade Cyclization | Switchable synthesis, good functional group tolerance, high regioselectivity. | 5-aminopyrazoles, alkynyl aldehydes. | Silver, iodine, or N-Bromosuccinimide (NBS). | nih.gov |
| Microwave-Assisted MCR | Rapid, efficient, one-pot synthesis. | 5-aminopyrazole derivatives, aldehydes, β-ketonitriles. | Acetic acid. | researchgate.net |
Exploration of New Biological Targets and Disease Areas
While the pyrazolo[3,4-b]pyridine scaffold is known for its activity against targets like various kinases, future research will broaden the scope to address a wider range of diseases. mdpi.comnih.gov The structural versatility of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine makes it an ideal starting point for exploring new therapeutic frontiers.
Promising future directions include:
Neurodegenerative Diseases : Beyond general neuroprotective properties, derivatives are being specifically designed as probes for β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com This could lead to new diagnostic tools and therapeutic agents. The pyrazolo[3,4-b]pyridine compound Etazolate has already been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com
Psychiatric Disorders : The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a key target for treating schizophrenia. nih.gov Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective positive allosteric modulators (PAMs) of mGluR5, showing promise for improving cognitive symptoms associated with this disorder. nih.gov
Oncology : Research continues to identify new kinase targets for cancer therapy. Derivatives have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cell proliferation and immune response in cancer. rsc.orgnih.gov Other targets of interest include Cyclin-dependent kinase 2 (CDK2) and PIM1 kinase. researchgate.net
Metabolic Diseases : The potential of this scaffold in treating metabolic disorders is an emerging area. Recent studies have shown that new pyrazolo[3,4-b]pyridine hydrazones and hydrazides exhibit significant antidiabetic activity, potentially through the inhibition of enzymes like α-amylase. nih.gov
Inflammatory and Infectious Diseases : The pyrazolo[3,4-b]pyridine core is present in compounds with anti-inflammatory, antiviral, and antimalarial properties. mdpi.comnih.gov Future work will likely focus on optimizing these activities to develop new treatments for a range of inflammatory conditions and infectious diseases.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational and experimental methods is accelerating the drug discovery process for pyrazolo[3,4-b]pyridine-based compounds. This integrated approach allows for more rational drug design, saving time and resources.
Future research will increasingly rely on:
Structure-Based Drug Design : Computational tools like molecular docking are used to predict how derivatives of this compound bind to their biological targets. This has been successfully applied to understand interactions with TRKA, TBK1, and α-amylase. nih.govnih.govnih.gov
Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. For TRKA inhibitors, pharmacophore models have pinpointed key hydrogen bond donors and aromatic rings in the pyrazolo[3,4-b]pyridine structure that are crucial for binding. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the stability of the ligand-protein complex over time. Studies on the TRKA-ligand complex have used MD simulations to confirm the robustness of the interactions predicted by molecular docking. nih.gov
In Silico ADMET Prediction : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Computational models are used to evaluate the drug-likeness and potential toxicity of new derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and further testing. nih.govresearchgate.net
Virtual Screening : Large chemical databases can be computationally screened to identify new compounds that fit a pharmacophore model or dock well into a target's active site. This approach was used to identify a novel hit ligand for TRKA from the ZINC database, demonstrating the power of virtual screening to find new starting points for drug development. nih.gov
The table below outlines the application of these integrated techniques.
| Technique | Application in Pyrazolo[3,4-b]pyridine Research | Target Example | Reference |
| Molecular Docking | Predicts binding modes and affinities of derivatives to the target protein. | TRKA, TBK1, α-amylase. | nih.govnih.govnih.gov |
| Pharmacophore Modeling | Identifies essential 3D features for biological activity to guide new designs. | TRKA. | nih.gov |
| Molecular Dynamics | Confirms the stability of the ligand-protein complex. | TRKA. | nih.gov |
| In Silico ADMET | Predicts drug-likeness, pharmacokinetic properties, and potential toxicity. | General drug candidates. | nih.govresearchgate.net |
| Virtual Screening | Identifies novel hit compounds from large databases. | TRKA. | nih.gov |
Strategic Development Towards Preclinical and Clinical Candidates
The ultimate goal of research on this compound derivatives is to translate promising laboratory findings into clinically effective therapies. The pyrazolo[3,4-b]pyridine scaffold is already represented in various stages of the drug development pipeline, indicating its therapeutic potential. nih.gov
Future strategies will focus on:
Lead Optimization : Promising hit compounds identified through screening will undergo extensive structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. This process was demonstrated in the development of TBK1 inhibitors, where several rounds of optimization led to a highly potent lead compound. nih.gov
Preclinical Evaluation : The most promising optimized compounds will be advanced into preclinical studies. A derivative of 1H-pyrazolo[3,4-b]pyridine, BMT-145027, successfully demonstrated in vivo efficacy in a rodent model for cognitive improvement, a crucial step in preclinical development. nih.gov Although its development was halted for strategic reasons, it serves as a proof-of-concept for this compound class. nih.gov
Clinical Advancement : The successful progression of compounds through preclinical toxicology and safety studies is a prerequisite for entering clinical trials. The fact that several 1H-pyrazolo[3,4-b]pyridines are already in investigational or approved stages provides a strong precedent for future candidates. nih.gov The clinical investigation of Etazolate for Alzheimer's disease further underscores the potential of this scaffold to yield clinically relevant drugs. mdpi.com
Biomarker Development : For targeted therapies, such as kinase inhibitors in oncology, the development of companion diagnostics and biomarkers will be crucial for identifying patient populations most likely to respond to treatment.
The progression from a basic scaffold to a clinical candidate is a long and complex process, but the rich pharmacology and chemical tractability of the this compound core structure position it as a highly valuable starting point for the development of next-generation medicines.
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives?
Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via cyclization reactions starting from substituted pyrazole or pyridine precursors. For example, 1,3-dialkyl-1H-pyrazole-5-amine derivatives can react with carbonyl-containing intermediates under acidic or catalytic conditions. A representative method involves:
- Step 1 : Condensation of 1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene using trifluoroacetic acid (TFA) as a catalyst, followed by reflux to form the fused pyrazolo-pyridine core .
- Step 2 : Purification via recrystallization from acetonitrile or dichloromethane to achieve high purity (>95% by HPLC) . Variations in substituents (e.g., methyl, halogen) are introduced by modifying the starting materials or reaction conditions .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Key signals include pyrazole NH (~δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Methyl groups at position 5 appear as singlets (~δ 2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C=N (~1600 cm⁻¹) confirm the amine and heterocyclic moieties .
- X-ray Diffraction : Used to resolve fused ring systems and substituent orientations .
Advanced Research Questions
Q. What strategies optimize the yield and purity of this compound derivatives under conflicting reaction conditions?
Contradictions in reported yields (e.g., 60–90%) often arise from variations in catalysts, solvents, or temperature. Methodological solutions include:
- Catalyst Screening : Pd(OAc)₂ with PPh₃ enhances cross-coupling efficiency for halogenated derivatives (e.g., 5-iodo analogs) .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Temperature Control : Reflux (100–120°C) ensures complete cyclization, but lower temperatures (0–25°C) prevent decomposition in sensitive intermediates . Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How do substituents at the pyridine or pyrazole rings influence the biological activity of these compounds?
Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?
Contradictory data (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Recommendations:
- Purity Validation : Use HPLC (>95%) and LC-MS to confirm compound integrity .
- Standardized Assays : Replicate studies under controlled conditions (e.g., buffer pH 6.5 for kinase assays) .
- Meta-Analysis : Cross-reference computational docking results (e.g., molecular dynamics simulations) with experimental data to identify key binding interactions .
Methodological Considerations
Q. What computational approaches accelerate the design of novel pyrazolo[3,4-b]pyridine derivatives?
The ICReDD framework integrates quantum chemistry, machine learning, and experimental feedback:
Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine functionalization be mitigated?
Competing reaction pathways (e.g., N1 vs. N2 alkylation) are addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
